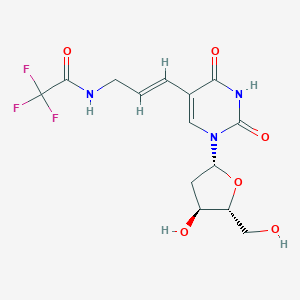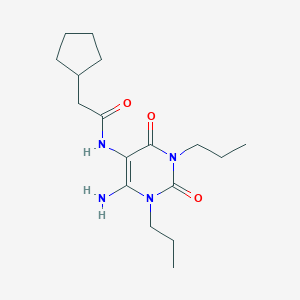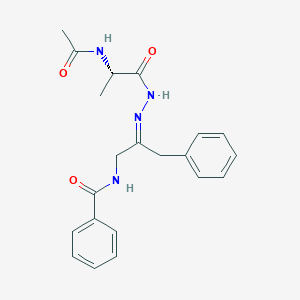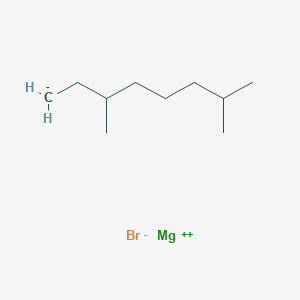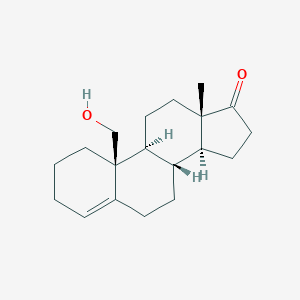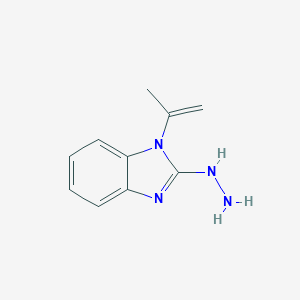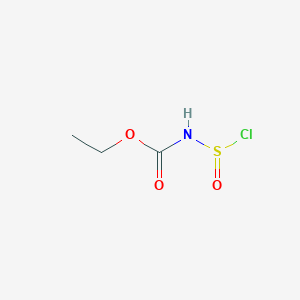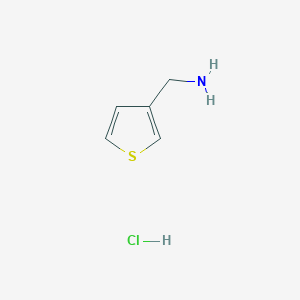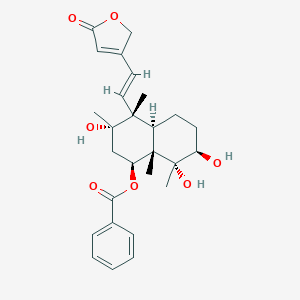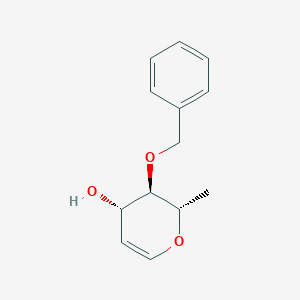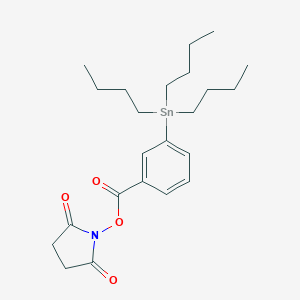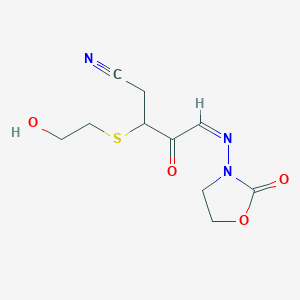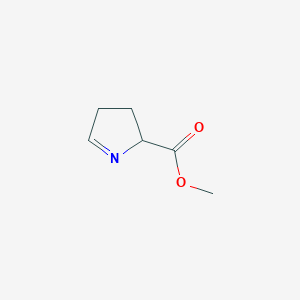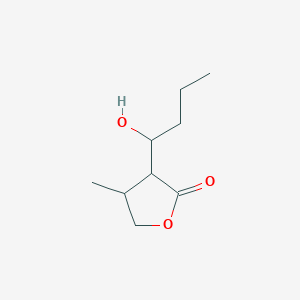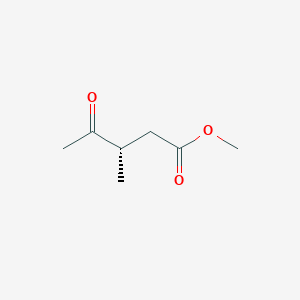
Methyl (3S)-3-methyl-4-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3S)-3-methyl-4-oxopentanoate, also known as MOP, is a chemical compound that is widely used in scientific research. It is a chiral compound that has both a ketone and an ester functional group. MOP has been used in various studies due to its unique chemical properties and ability to interact with biological systems.
Wirkmechanismus
The mechanism of action of Methyl (3S)-3-methyl-4-oxopentanoate is not fully understood. However, it is believed to interact with biological systems through the formation of hydrogen bonds and other non-covalent interactions. Methyl (3S)-3-methyl-4-oxopentanoate has been shown to bind to various enzymes and proteins, affecting their activity and function.
Biochemische Und Physiologische Effekte
Methyl (3S)-3-methyl-4-oxopentanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Methyl (3S)-3-methyl-4-oxopentanoate has also been shown to have anti-inflammatory and antioxidant properties. In addition, it has been shown to have neuroprotective effects in certain studies.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (3S)-3-methyl-4-oxopentanoate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. It is also a chiral compound, which makes it useful for studying enantioselective reactions. However, Methyl (3S)-3-methyl-4-oxopentanoate has some limitations as well. It can be difficult to purify, and it may have low solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for research involving Methyl (3S)-3-methyl-4-oxopentanoate. One area of interest is the development of new drugs based on Methyl (3S)-3-methyl-4-oxopentanoate and its derivatives. Another area of interest is the study of Methyl (3S)-3-methyl-4-oxopentanoate's interactions with specific enzymes and proteins, which could lead to a better understanding of their function and potential therapeutic applications. Additionally, the synthesis of new derivatives of Methyl (3S)-3-methyl-4-oxopentanoate could lead to compounds with improved properties for use in scientific research.
Synthesemethoden
Methyl (3S)-3-methyl-4-oxopentanoate can be synthesized through a variety of methods. One common method involves the reaction of 3-methyl-2-butanone with ethyl chloroformate in the presence of a base such as triethylamine. This reaction produces Methyl (3S)-3-methyl-4-oxopentanoate as the product. Other methods involve the use of different starting materials and reagents.
Wissenschaftliche Forschungsanwendungen
Methyl (3S)-3-methyl-4-oxopentanoate has been widely used in scientific research due to its ability to interact with biological systems. It has been used in studies related to enzymatic reactions, protein-ligand interactions, and drug discovery. Methyl (3S)-3-methyl-4-oxopentanoate has also been used as a starting material for the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
124686-29-9 |
|---|---|
Produktname |
Methyl (3S)-3-methyl-4-oxopentanoate |
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
methyl (3S)-3-methyl-4-oxopentanoate |
InChI |
InChI=1S/C7H12O3/c1-5(6(2)8)4-7(9)10-3/h5H,4H2,1-3H3/t5-/m0/s1 |
InChI-Schlüssel |
DPWCQWVJGUAQCY-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](CC(=O)OC)C(=O)C |
SMILES |
CC(CC(=O)OC)C(=O)C |
Kanonische SMILES |
CC(CC(=O)OC)C(=O)C |
Synonyme |
Pentanoic acid, 3-methyl-4-oxo-, methyl ester, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



